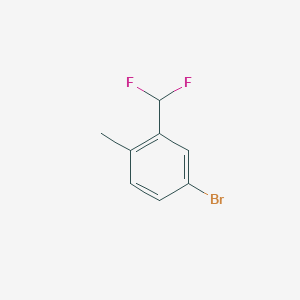

4-Bromo-2-(difluoromethyl)-1-methylbenzene

Description

Contextual Significance of Halogenated and Difluoromethylated Aromatic Systems

The strategic placement of halogen and difluoromethyl groups on aromatic rings is a powerful tool in modern molecule design. These substituents impart unique electronic characteristics and provide versatile handles for subsequent chemical transformations, allowing chemists to fine-tune molecular properties and construct complex derivatives.

The bromo group is a vital functional group in organic synthesis, primarily due to the character of the carbon-bromine (C-Br) bond. This bond is relatively labile, making the bromine atom an excellent leaving group in various reactions. fiveable.me Bromo-substituted organic compounds are widely utilized in the pharmaceutical, agrochemical, and materials science sectors because of their unique chemical and biological attributes. fiveable.me

Aryl bromides, such as 4-Bromo-2-(difluoromethyl)-1-methylbenzene, are particularly valuable as precursors in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, are cornerstones of modern synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgresearchgate.netacs.org The reactivity of aryl halides in these catalytic cycles is intermediate between the more reactive iodo- and less reactive chloro-derivatives, offering a balance of stability for purification and sufficient reactivity for coupling. youtube.com This makes the bromo substituent a key strategic element, providing a reliable site for introducing molecular complexity. researchgate.net

Table 1: Comparison of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Halide (Ar-X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity | Characteristics |

| Ar-I | ~65 | Highest | Highly reactive but often more expensive and less stable. |

| Ar-Br | ~81 | Intermediate | Good balance of reactivity and stability; widely used. youtube.com |

| Ar-Cl | ~96 | Lowest | More stable, less reactive, often requiring specialized catalysts/ligands. |

| Ar-F | ~123 | Very Low | Generally unreactive in standard cross-coupling conditions. |

The introduction of fluorine-containing groups into organic molecules is a leading strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and bioavailability. alfa-chemistry.com The difluoromethyl (CF₂H) group, in particular, has garnered significant attention for its unique characteristics. researchgate.net

The CF₂H group is recognized as an important bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. semanticscholar.orgnih.govresearchgate.net A bioisostere is a substituent that can replace another with similar physical or chemical properties to produce a compound with comparable biological activity. Unlike the groups it often replaces, the CF₂H group can enhance metabolic stability. Crucially, due to the polarization of the C-H bond by the two strongly electronegative fluorine atoms, the difluoromethyl group can act as a lipophilic hydrogen bond donor. alfa-chemistry.comsemanticscholar.orgacs.orgresearchgate.net This hydrogen bonding capability is comparable in scale to that of thiophenol and aniline (B41778) groups. semanticscholar.orgnih.gov

Electronically, the CF₂H group is strongly electron-withdrawing due to the inductive effect (-I) of the fluorine atoms. nih.gov This significantly influences the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and affecting the acidity/basicity of nearby functional groups. wikipedia.org

Table 2: Physicochemical Properties of the Difluoromethyl Group

| Property | Description | Implication in Molecule Design |

| Bioisosterism | Can mimic -OH, -SH, -NH₂ groups. researchgate.net | Improves metabolic stability while potentially retaining biological interactions. |

| Hydrogen Bonding | Acts as a weak, lipophilic hydrogen bond donor. semanticscholar.orgnih.gov | Can form key interactions with biological targets like enzymes and receptors. |

| Lipophilicity | Increases lipophilicity, though less than a -CF₃ group. alfa-chemistry.com | Can enhance membrane permeability and bioavailability. researchgate.net |

| Electronic Effect | Strongly electron-withdrawing (-I effect). nih.gov | Modulates the reactivity of the aromatic ring and pKa of adjacent groups. |

The methyl (-CH₃) group attached to an aromatic ring influences the molecule's properties through both electronic and steric effects. libretexts.org Electronically, it is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. libretexts.org This donation of electron density activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). japsr.in The methyl group is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org

In this compound, the methyl group is at position 1. Its activating and directing effects are in interplay with the deactivating, meta-directing influence of the difluoromethyl group and the deactivating, ortho-, para-directing bromo group. Furthermore, the methyl group exerts a steric effect. researchgate.net Its physical size can hinder access to the adjacent ortho position (position 2, occupied by the difluoromethyl group, and position 6), potentially influencing the regioselectivity of reactions involving either the aromatic ring or the neighboring substituents. researchgate.net

Overview of the Research Landscape for Analogous Compounds

While literature specifically detailing this compound is limited, extensive research on analogous compounds provides a robust framework for understanding its probable synthesis and reactivity. This includes broad studies on brominated toluene (B28343) derivatives and significant progress in the methods for introducing difluoromethyl groups onto aromatic systems.

Brominated toluene derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. tandfonline.com Research in this area has largely focused on methods for selective bromination. The two main strategies are benzylic bromination and aromatic ring bromination.

Benzylic Bromination : This involves the substitution of a hydrogen atom on the methyl group. Common methods use N-bromosuccinimide (NBS) or molecular bromine with a radical initiator (e.g., light or AIBN). tandfonline.com However, controlling the reaction to prevent the formation of di- and tri-brominated products can be challenging. tandfonline.comscirp.org Alternative methods, such as using boron tribromide, have been developed to achieve more selective monobromination at the benzylic position under mild conditions. bohrium.com

Aromatic Ring Bromination : This involves electrophilic substitution on the benzene ring. The methyl group of toluene directs incoming bromine to the ortho and para positions. Direct bromination with molecular bromine often requires a Lewis acid catalyst and can lead to mixtures of products. japsr.in Selective synthesis of a specific isomer, like 4-bromotoluene (B49008), is a common objective. These compounds serve as versatile starting materials for further functionalization via cross-coupling reactions.

The incorporation of the difluoromethyl group into organic molecules has been an area of intense research, leading to the development of numerous synthetic methods. researchgate.netcas.cn These strategies can be broadly categorized into direct and stepwise difluoromethylation. ingentaconnect.com

Early methods for creating a CF₂H group often involved the deoxofluorination of aldehydes using reagents like diethylaminosulfur trifluoride (DAST). mdpi.com More recently, direct difluoromethylation methods, which transfer a "CF₂H" unit to a substrate, have become prevalent. A variety of difluoromethylating reagents have been developed for nucleophilic, electrophilic, and radical pathways. mdpi.com

For aromatic scaffolds, significant advances have been made in transition metal-catalyzed reactions. For example, palladium and copper-catalyzed cross-coupling of aryl halides (including bromides) with a difluoromethyl source like trimethylsilane (B1584522) (TMSCF₂H) provides a direct route to difluoromethylarenes. ingentaconnect.com Additionally, radical-based C-H difluoromethylation of aromatic and heteroaromatic compounds has emerged as a powerful tool for late-stage functionalization, allowing the introduction of the CF₂H group without pre-functionalization of the aromatic ring. researchgate.netmdpi.com These modern methods offer greater functional group tolerance and milder reaction conditions, expanding the accessibility of difluoromethylated aromatic compounds for various applications. ingentaconnect.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHODKIODYMCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Strategic Methodologies for the Synthesis of 4 Bromo 2 Difluoromethyl 1 Methylbenzene and Its Structural Analogs

Carbon-Fluorine Bond Formation via Difluoromethylation

The direct incorporation of the difluoromethyl group onto an aromatic ring is a formidable challenge, addressed through various synthetic strategies. These methods primarily revolve around the generation and subsequent reaction of a difluoromethyl species, which can be radical, nucleophilic, or electrophilic in nature.

Radical difluoromethylation has emerged as a powerful tool for C–H functionalization, allowing for the direct conversion of C–H bonds to C–CF2H bonds under relatively mild conditions.

Visible-light photoredox catalysis provides a sustainable and efficient platform for generating difluoromethyl radicals from stable precursors. scienceopen.com This methodology relies on a photocatalyst, typically a ruthenium or iridium complex, which, upon excitation by visible light, initiates a single-electron transfer (SET) process. berkeley.edu The excited photocatalyst can reduce a difluoromethylating reagent to generate the key •CF2H radical. berkeley.edunih.gov This radical then adds to the aromatic precursor, and subsequent oxidation and deprotonation steps yield the difluoromethylated arene. nih.gov This process is advantageous due to its mild reaction conditions and high functional group tolerance. researchgate.net Organic dyes can also serve as cheaper and reliable photoredox catalysts. mdpi.comnih.gov

The general mechanism for photoredox-catalyzed C-H difluoromethylation involves the following key steps:

Photoexcitation: The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single Electron Transfer (SET): The excited photocatalyst (PC*) engages in an SET event with a difluoromethylating reagent (e.g., R-CF2H), generating the difluoromethyl radical (•CF2H). This can occur through either an oxidative or reductive quenching cycle.

Radical Addition: The electrophilic •CF2H radical adds to the electron-rich aromatic ring of the precursor.

Rearomatization: The resulting radical intermediate is oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the final product.

| Catalyst Type | Common Examples | Light Source | Key Features |

| Iridium Complexes | fac-Ir(ppy)3 | Blue LEDs | High efficiency, widely used |

| Ruthenium Complexes | [Ru(bpy)3]2+ | Visible Light | Strong reducing potential in excited state |

| Organic Dyes | Rose Bengal, Eosin Y | Green LEDs | Metal-free, cost-effective |

Copper catalysis offers a versatile and cost-effective alternative for difluoromethylation reactions. These mechanisms often involve the formation of a copper-difluoromethyl intermediate, which can participate in cross-coupling reactions or radical pathways. One common approach involves the reaction of an aryl halide with a difluoromethyl source in the presence of a copper catalyst.

A plausible mechanism for copper-catalyzed cross-coupling involves the following:

Oxidative Addition: A Cu(I) species undergoes oxidative addition to an aryl halide (Ar-X).

Transmetalation: A difluoromethyl group is transferred from a reagent (e.g., (TMEDA)Zn(CF2H)2) to the copper center.

Reductive Elimination: The aryl and difluoromethyl groups are eliminated from the Cu(III) intermediate, forming the C-CF2H bond and regenerating the Cu(I) catalyst. nih.govacs.org

Alternatively, copper can facilitate radical pathways. A Cu(I) species can reduce a difluoromethyl radical precursor to generate •CF2H. nih.gov In some cases, a single electron transfer (SET) from a [Cu-CF2H] species to an electrophile can initiate a radical cascade, which is particularly useful for the carbo-difluoromethylation of alkenes. researchgate.netnih.gov Recent strategies have also utilized aryl radicals, generated via copper catalysis, to activate alkyl iodides for subsequent Negishi-type difluoromethylation. nih.govresearchgate.net

| Copper Source | Difluoromethyl Source | Role of Copper | Reaction Type |

| CuI | (DMPU)2Zn(CF2H)2 | Catalyst for cross-coupling | Negishi-type Coupling acs.orgnih.govresearchgate.net |

| Cu(OAc)2 | BrCF2COOEt | Oxidant to generate radical | Radical Addition-Cyclization nih.gov |

| CuI | TMSCF2H | Mediator for cross-coupling | Cross-coupling with aryl iodides berkeley.edu |

| Cu catalyst | α-silyldifluoroacetates | Catalyst for cross-coupling | Cross-coupling/Decarboxylation nih.govacs.org |

The choice of difluoromethylating reagent is critical to the success of the reaction. These reagents serve as the source of the •CF2H radical or other difluoromethyl species.

Ethyl bromodifluoroacetate (BrCF2COOEt): This is a versatile and commercially available reagent. chemicalbook.com It can serve as a precursor to the •CF2COOEt radical, which can then undergo further transformations. In the presence of copper, it can be used for the difluoroacetylation of alkenes. chemicalbook.com It has also been employed in visible-light-mediated fluoroalkylation of isocyanides. Its reactivity can be complex, sometimes playing a dual role as both a C1 synthon and a difluoroalkylating reagent. rsc.org

Bromodifluoromethane (CHBrF2): This gaseous compound is a direct source of the difluoromethyl radical. chemicalbook.com It has been successfully employed in metallaphotoredox catalysis for the difluoromethylation of aryl bromides. semanticscholar.org Due to its gaseous nature, it can be challenging to handle in a standard laboratory setting. nih.gov

Other notable reagents include:

Difluoromethyltriphenylphosphonium salts: Used in photoredox-catalyzed reactions. rsc.org

Difluoromethyl sulfones (e.g., PhSO2CF2H): Can act as nucleophilic difluoromethylating agents or radical precursors. nih.gov

S-(difluoromethyl)sulfonium salts: Serve as electrophilic sources that can generate •CF2H radicals under photoredox conditions. nih.gov

| Reagent | Formula | Key Applications | Generation of •CF2H |

| Ethyl bromodifluoroacetate | BrCF2COOEt | Radical additions, photoredox reactions, copper-catalyzed reactions chemicalbook.comfluoromart.com | Indirectly, often involves loss of the ester group |

| Bromodifluoromethane | CHBrF2 | Metallaphotoredox catalysis semanticscholar.org | Direct halogen abstraction |

| Difluoromethyl phenyl sulfone | PhSO2CF2H | Photoredox C–H difluoromethylation nih.gov | Reduction by excited photocatalyst |

| (Difluoromethyl)trimethylsilane | TMSCF2H | Silver-mediated radical hydrodifluoromethylation rsc.org | Single electron transfer |

Beyond radical methods, electrophilic and nucleophilic strategies provide alternative pathways for introducing the difluoromethyl group.

Electrophilic Difluoromethylation: This approach involves the use of a reagent that delivers a "CF2H+" equivalent to a nucleophilic aromatic substrate. Reagents like S-(difluoromethyl)diarylsulfonium salts have been developed for this purpose. nih.gov Recently, new bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagents have been synthesized, allowing for the functionalization of electron-rich arenes and heteroarenes under mild, transition-metal-free conditions. nih.govrsc.org These reactions typically proceed via an electrophilic aromatic substitution mechanism.

Nucleophilic Difluoromethylation: This strategy employs a reagent that acts as a "CF2H-" source, which can attack an electrophilic aromatic precursor. scienceopen.com (Difluoromethyl)trimethylsilane (Me3SiCF2H), in the presence of a suitable activator, can act as a nucleophilic difluoromethylating agent for activated aromatic systems. scienceopen.com For instance, aromatic isoxazoles bearing strong electron-withdrawing groups can undergo nucleophilic difluoromethylation. scienceopen.com Difluoromethyl phenyl sulfone (PhSO2CF2H) is another key reagent that can be used as a difluoromethyl anion equivalent for the nucleophilic difluoromethylation of alkyl halides, which can be an indirect route to functionalized aromatics. acs.org

Achieving high regio- and stereoselectivity is a crucial aspect of modern synthetic chemistry.

Regiocontrol: In the context of C-H difluoromethylation of substituted benzenes like 4-bromo-1-methylbenzene, the directing effects of the existing substituents play a significant role. The methyl group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit deactivating. The inherent polarity of the •CF2H radical, which can exhibit nucleophilic or electrophilic character depending on the source, also influences the site of attack. mdpi.com For photoredox-catalyzed reactions on electron-rich arenes, the addition of the electrophilic •CF2H radical is generally favored at the most electron-rich position. berkeley.edu In many cases involving heterocycles, difluoromethylation occurs at specific positions due to the electronic properties of the ring system. nih.gov

Stereocontrol: While direct difluoromethylation of an achiral aromatic ring does not create a stereocenter, the synthesis of structural analogs with chiral side chains requires stereocontrolled methods. Enantioselective nucleophilic difluoromethylation of aldehydes and ketones using chiral catalysts has been reported, providing access to chiral α-difluoromethyl alcohols. nih.gov Reagent-controlled stereoselective nucleophilic difluoromethylation of ketimines using chiral difluoromethyl sulfoximines has also been developed to produce enantiomerically enriched α-difluoromethyl amines with high diastereoselectivity. mdpi.comsemanticscholar.org Furthermore, stereocontrolled S(N)2' reactions of gem-difluorinated vinyloxiranes have been utilized to synthesize difluoromethylated olefins with high E/Z selectivity, which can be precursors to more complex chiral molecules. acs.orgacs.org

Radical-Mediated Difluoromethylation of Aromatic Precursors

Selective Carbon-Bromine Bond Formation

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a key step in the synthesis of 4-bromo-2-(difluoromethyl)-1-methylbenzene. Several methods can be employed to achieve this transformation, each with its own advantages and limitations regarding regioselectivity and reaction conditions.

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic compounds. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of the precursor, 2-(difluoromethyl)toluene, two substituents influence the position of the incoming electrophile: the methyl group (-CH₃) and the difluoromethyl group (-CHF₂).

The methyl group is an activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the difluoromethyl group, much like the trifluoromethyl group, is an electron-withdrawing group and is therefore deactivating and a meta-director. mdpi.comvaia.comwikipedia.org This deactivating nature stems from the inductive effect of the electronegative fluorine atoms, which pull electron density away from the aromatic ring, making it less susceptible to electrophilic attack. vaia.com

When 2-(difluoromethyl)toluene undergoes electrophilic bromination, the directing effects of the methyl and difluoromethyl groups are in opposition. The methyl group directs towards the C4 and C6 positions, while the difluoromethyl group directs towards the C3 and C5 positions. In such cases of competing directing effects, the activating group generally exerts a stronger influence. Therefore, bromination is expected to occur predominantly at the positions activated by the methyl group. Steric hindrance from the adjacent difluoromethyl group may disfavor substitution at the C6 (ortho) position, making the C4 (para) position the most likely site for bromination.

The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can attack the electron-rich aromatic ring.

Table 1: Predicted Regioselectivity of Electrophilic Bromination of 2-(Difluoromethyl)toluene

| Position | Directing Effect of -CH₃ | Directing Effect of -CHF₂ | Predicted Outcome |

| C3 | - | meta (directing) | Minor product |

| C4 | para (directing) | - | Major product |

| C5 | - | meta (directing) | Minor product |

| C6 | ortho (directing) | - | Minor product (steric hindrance) |

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of substituted aromatic compounds. Copper-catalyzed C-H bromination offers an alternative to traditional electrophilic aromatic substitution and can provide different regioselectivity. beilstein-journals.org These reactions often proceed via mechanisms that can be controlled by the use of directing groups, which coordinate to the metal catalyst and deliver the halogenating agent to a specific C-H bond, typically in the ortho position. nih.gov

For a substrate like 2-(difluoromethyl)toluene, a pre-installed directing group would be necessary to achieve controlled C-H bromination. For example, if a suitable directing group were present at the C1 methyl group, it could potentially direct bromination to the C6 position. To achieve bromination at the desired C4 position, a directing group would need to be placed at a location that favors functionalization at that specific site, which can be synthetically challenging.

While general methods for copper-catalyzed C-H bromination of simple arenes exist, achieving specific regioselectivity on a disubstituted benzene like 2-(difluoromethyl)toluene without a directing group is often difficult and may lead to a mixture of isomers. beilstein-journals.org The reaction conditions typically involve a copper catalyst, a bromine source (such as N-bromosuccinimide, NBS), and often an oxidant. acs.org

Free radical bromination is a highly effective method for the selective functionalization of benzylic C-H bonds, which are the C-H bonds of the carbon atom attached to an aromatic ring. This strategy is not used to directly brominate the aromatic ring itself, but rather to functionalize a precursor. For instance, if the synthesis of a structural analog of this compound with a bromine atom on the methyl group is desired, this method would be ideal.

The most common reagent for benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) and light or heat. orgsyn.org The reaction proceeds via a free radical chain mechanism where a bromine radical selectively abstracts a benzylic hydrogen, which is weaker than other C-H bonds due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction.

This method could be applied to a precursor like 4-bromo-2-(difluoromethyl)toluene to synthesize 1-(bromomethyl)-4-bromo-2-(difluoromethyl)benzene.

Halogen exchange reactions provide a route to introduce a bromine atom onto an aromatic ring that already contains another halogen, such as iodine or chlorine. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides, often with the use of a metal catalyst.

Copper-catalyzed halogen exchange reactions are particularly useful for converting aryl iodides or bromides to other aryl halides. For the synthesis of this compound, if a precursor such as 4-iodo-2-(difluoromethyl)-1-methylbenzene were available, it could be converted to the desired bromo-derivative using a copper catalyst and a bromide source. These reactions are typically driven by the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting metal halide salts.

Construction of the Aromatic Core with Specific Substitution Patterns

The synthesis of polysubstituted benzenes requires a strategic approach where the order of substituent introduction is critical to achieving the desired substitution pattern. libretexts.org The directing effects of the groups guide the position of subsequent substitutions.

A plausible multistep synthesis for this compound can be designed starting from a readily available benzene derivative, such as toluene (B28343). The key steps would involve the introduction of the bromine and difluoromethyl groups in a specific order to ensure the correct regiochemistry.

One possible synthetic route is as follows:

Bromination of Toluene : The first step would be the electrophilic bromination of toluene. Since the methyl group is an ortho, para-director, this reaction will yield a mixture of o-bromotoluene and p-bromotoluene. The desired p-bromotoluene can be separated from the mixture.

Introduction of a Formyl Group : The next step would be the introduction of a formyl group (-CHO) at the C2 position of p-bromotoluene. This can be achieved through various methods, such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The bromo and methyl groups will direct the formylation to the desired position.

Difluoromethylation of the Formyl Group : The formyl group can then be converted to a difluoromethyl group. A common method for this transformation is the use of a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). orgsyn.org This reaction replaces the carbonyl oxygen with two fluorine atoms.

An alternative route could involve introducing the difluoromethyl group at an earlier stage, for example, by starting with 2-methylbenzaldehyde (B42018), converting it to 2-(difluoromethyl)toluene, and then carrying out the bromination as the final step, as discussed in section 2.2.1. The choice of route would depend on the availability of starting materials and the efficiency of each step.

Sequential Functionalization: Order of Group Introduction and Directing Effects

The construction of the 1,2,4-trisubstituted pattern of this compound can be approached via different synthetic sequences. The regiochemical outcome of each step is governed by the electronic properties of the substituents on the benzene ring. An analysis of two potential synthetic pathways starting from toluene highlights the importance of these directing effects.

Pathway A: Bromination followed by Difluoromethylation

Bromination of Toluene: The initial step involves the electrophilic bromination of toluene. The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. youtube.com The reaction, typically carried out with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃), yields a mixture of 2-bromotoluene (B146081) and 4-bromotoluene (B49008). Due to steric hindrance, the para isomer, 4-bromotoluene, is generally the major product. youtube.com

Introduction of the Difluoromethyl Group: The subsequent introduction of the difluoromethyl (-CHF₂) group onto 4-bromotoluene at the C-2 position is challenging. In 4-bromotoluene, both the methyl group and the bromine atom are ortho, para-directors. organicchemistrytutor.com Fortuitously, both groups direct to the same positions (C-2 and C-6). This alignment would theoretically facilitate the introduction of a third group at the desired C-2 position. However, direct electrophilic difluoromethylation is not a standard transformation. A multi-step approach, such as ortho-formylation followed by fluorination of the resulting aldehyde, would be necessary, adding complexity to the synthesis.

Pathway B: Difluoromethylation followed by Bromination

Synthesis of a Difluoromethylated Toluene Intermediate: This route commences with the preparation of a toluene derivative bearing the difluoromethyl group, for instance, 2-(difluoromethyl)-1-methylbenzene. This intermediate can be synthesized from 2-methylbenzaldehyde by converting the aldehyde functional group into a difluoromethyl group using fluorinating agents like phenylsulfur trifluoride. orgsyn.org

Bromination of 2-(difluoromethyl)-1-methylbenzene: The final step is the electrophilic bromination of this intermediate. The regiochemical outcome is determined by the combined directing effects of the methyl and difluoromethyl groups. The methyl group is an ortho, para-director, while the difluoromethyl group, due to the high electronegativity of the fluorine atoms, is a strong electron-withdrawing group and thus acts as a deactivating, meta-directing group. vaia.comwikipedia.orgyoutube.com

The directing effects converge favorably in this intermediate:

The methyl group at C-1 directs bromination to the C-4 (para) and C-6 (ortho) positions.

The difluoromethyl group at C-2 directs bromination to the C-4 and C-6 positions (meta to itself).

Since both groups direct the incoming electrophile to the C-4 position, this pathway offers excellent regiochemical control, making it the more strategically sound approach for the synthesis of this compound.

Ortho-Methyl and Ortho-Difluoromethyl Directing Effects

The directing influence of substituents in electrophilic aromatic substitution is a cornerstone of synthetic strategy. The interplay between the ortho, para-directing methyl group and the meta-directing difluoromethyl group is key to achieving the desired substitution pattern.

Ortho-Methyl Directing Effect: The methyl group is classified as a weakly activating, ortho, para-director. organicchemistrytutor.com It donates electron density to the benzene ring through two primary mechanisms: the inductive effect (+I) and hyperconjugation. Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the ring. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. youtube.com The carbocation intermediates (sigma complexes) formed during ortho and para attack are more stable because the positive charge can be delocalized onto the carbon bearing the methyl group, which provides stabilization.

Ortho-Difluoromethyl Directing Effect: In contrast, the difluoromethyl group (-CHF₂) is a deactivating, meta-directing group. The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles compared to benzene. vaia.comwikipedia.org This deactivation is most pronounced at the ortho and para positions. Consequently, electrophilic attack is directed to the meta positions (relative to the -CHF₂ group), which are the least deactivated sites on the ring. youtube.com

| Substituent Group | Electronic Effect | Nature | Directing Influence |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating (+I, Hyperconjugation) | Activating | Ortho, Para |

| -CHF₂ (Difluoromethyl) | Electron-Withdrawing (-I) | Deactivating | Meta |

Synthesis of Key Intermediates and Precursors to this compound

The successful synthesis of the target compound relies on the efficient preparation of key intermediates.

Methyl-brominated benzenes, particularly 4-bromotoluene, are crucial precursors in certain synthetic routes.

Direct Bromination of Toluene: The most direct method for preparing monobromotoluenes is the electrophilic bromination of toluene. The reaction typically employs Br₂ with a Lewis acid catalyst (e.g., Fe or FeBr₃). This method produces a mixture of isomers, with 4-bromotoluene being the predominant product over 2-bromotoluene. youtube.com Separation of these isomers can be achieved by fractional distillation.

Sandmeyer Reaction: A more regioselective method for synthesizing specific bromotoluene isomers involves the Sandmeyer reaction. For example, pure 4-bromotoluene can be prepared from p-toluidine (B81030) (4-methylaniline). The process involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) to form a diazonium salt, which is then treated with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom. A similar approach can be used to synthesize 2-bromotoluene from o-toluidine.

| Method | Starting Material | Reagents | Primary Product(s) | Reference |

|---|---|---|---|---|

| Direct Electrophilic Bromination | Toluene | Br₂, FeBr₃ | 4-Bromotoluene (major), 2-Bromotoluene (minor) | youtube.com |

| Sandmeyer Reaction | p-Toluidine | 1. NaNO₂, HBr; 2. CuBr | 4-Bromotoluene | researchgate.net |

| Sandmeyer Reaction | o-Toluidine | 1. NaNO₂, HBr; 2. CuBr | 2-Bromotoluene | researchgate.net |

The introduction of the difluoromethyl group is a critical transformation. Various methods have been developed for difluoromethylation, moving from harsh classical conditions to more modern, milder protocols.

From Benzaldehydes: A traditional approach to install a benzylic difluoromethyl group is through the fluorination of the corresponding benzaldehyde. Reagents such as sulfur tetrafluoride (SF₄) or, more conveniently for laboratory scale, phenylsulfur trifluoride (PhSF₃) or diethylaminosulfur trifluoride (DAST), can convert the carbonyl group into a difluoromethylene group. orgsyn.org For the synthesis of 2-(difluoromethyl)-1-methylbenzene, the precursor would be 2-methylbenzaldehyde.

Modern Difluoromethylation Reagents: Recent advancements have provided a suite of reagents for direct difluoromethylation. These include nucleophilic, electrophilic, and radical difluoromethylating agents. cas.cn

Nucleophilic Reagents: (Difluoromethyl)trimethylsilane (TMSCF₂H) can act as a source of the nucleophilic CF₂H⁻ anion upon activation with a fluoride (B91410) source. scienceopen.com

Radical Reagents: Transition-metal catalysis, often involving copper or palladium, can be used with reagents like zinc(difluoromethyl)sulfinate (DFMS) to perform radical difluoromethylation of aryl halides or boronic acids. sioc.ac.cn

Difluorocarbene Precursors: Reagents such as sodium chlorodifluoroacetate can generate difluorocarbene (:CF₂) upon heating, which can react with various nucleophiles. While typically used for difluoromethylation of heteroatoms (O, N, S), its application in C-difluoromethylation of aromatic rings is less direct. orgsyn.org

The choice of method depends on the specific substrate and the desired reaction conditions, with modern catalytic methods offering broader functional group tolerance and milder conditions. rsc.org

Iii. Chemical Transformations and Reaction Pathways of 4 Bromo 2 Difluoromethyl 1 Methylbenzene

Cross-Coupling Reactions for Molecular Diversification

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4-bromo-2-(difluoromethyl)-1-methylbenzene, these reactions predominantly occur at the carbon-bromine bond, leveraging palladium or nickel catalysts to couple the aryl halide with a variety of coupling partners.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. youtube.com In the case of this compound, the bromine atom is readily displaced to form biaryl structures.

This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. nih.gov The choice of ligand can be crucial for achieving high yields and selectivity. nih.gov The reaction is tolerant of a wide range of functional groups on the boronic acid or ester partner, allowing for the synthesis of a diverse library of biaryl compounds. organic-chemistry.orgresearchgate.net For instance, coupling with various arylboronic acids can introduce different substituents at the 4-position of the benzene (B151609) ring. nih.gov

| Arylboronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 2-(Difluoromethyl)-4-phenyl-1-methylbenzene | High |

| p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 2-(Difluoromethyl)-4-(p-tolyl)-1-methylbenzene | 90% nih.gov |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 4-(4-Methoxyphenyl)-2-(difluoromethyl)-1-methylbenzene | Good |

Other Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium- and nickel-catalyzed cross-coupling reactions to introduce different functionalities. These include:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is valuable for synthesizing molecules with aryl-alkynyl motifs. researchgate.net The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. acs.orglibretexts.org This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex organic molecules. beilstein-journals.orgbeilstein-journals.orglookchem.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key method for synthesizing arylamines.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent, catalyzed by palladium. It offers an alternative route to biaryl compounds and other complex molecules.

Nickel catalysts can also be employed for these cross-coupling reactions and can sometimes offer different reactivity or selectivity compared to palladium catalysts. wikipedia.org

Strategies for Selective Cross-Coupling at Bromine vs. Other Sites

In molecules containing multiple potential reaction sites, achieving selective cross-coupling is a significant challenge. For substrates with different halogen atoms, selectivity is often governed by the carbon-halogen bond dissociation energies (C-I > C-Br > C-Cl). nih.gov This generally allows for selective coupling at the most reactive site. researchgate.net

When a molecule contains identical halogens or other reactive sites, achieving selectivity becomes more complex and often depends on subtle electronic and steric differences, as well as the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov For instance, in polyhalogenated pyridines, oxidative addition is often favored at positions alpha to the nitrogen atom. nih.gov The choice of palladium catalyst speciation, whether mononuclear or a cluster, can also influence site selectivity. nih.govwhiterose.ac.uk In some cases, changing the palladium-to-ligand ratio can switch the site of cross-coupling. whiterose.ac.uk

For this compound, the primary site for cross-coupling is the bromine atom. However, if other functional groups susceptible to oxidative addition were present, careful optimization of reaction conditions would be necessary to ensure selective reaction at the C-Br bond.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for modifying aromatic rings. masterorganicchemistry.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring. youtube.com

Reactivity of the Bromine Atom towards Nucleophiles (e.g., amines, alcohols)

The bromine atom in this compound can be displaced by strong nucleophiles. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.orgstackexchange.com

Common nucleophiles used in SNAr reactions include amines, alkoxides (from alcohols), and thiolates. For example, reaction with an amine would yield a substituted aniline (B41778), while reaction with an alkoxide would produce an aryl ether. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and activates the ring towards nucleophilic attack. stackexchange.com

Influence of the Difluoromethyl Group on Aromatic Nucleophilicity

The difluoromethyl (CHF₂) group is known to be a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. acs.org This property has a significant impact on the reactivity of the aromatic ring.

The electron-withdrawing nature of the difluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution. libretexts.org By withdrawing electron density, the CHF₂ group makes the aromatic ring more electrophilic and better able to stabilize the negative charge of the Meisenheimer complex formed during an SNAr reaction. libretexts.org

The position of the difluoromethyl group relative to the bromine atom is crucial. In this compound, the CHF₂ group is ortho to the bromine. This ortho-positioning allows for effective stabilization of the negative charge that develops at the para-position during the formation of the Meisenheimer intermediate, thereby facilitating the nucleophilic attack. The methyl group, being a weak electron-donating group, has a comparatively smaller electronic influence on the reaction.

| Substituent | Position | Electronic Effect | Influence on SNAr Rate |

|---|---|---|---|

| -CHF₂ | ortho | Strongly electron-withdrawing | Increases rate |

| -CH₃ | meta | Weakly electron-donating | Slightly decreases rate |

Functional Group Interconversions of the Methyl and Difluoromethyl Groups

The methyl and difluoromethyl groups on the aromatic ring offer specific sites for targeted chemical modifications.

The methyl group of this compound can be oxidized to a carboxylic acid, a valuable functional group for further synthetic manipulations. A common and effective method for this transformation is the use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). The reaction is typically performed in a basic, neutral, or acidic medium, although milder basic conditions are often preferred for substituted toluenes to enhance solubility through the use of an organic co-solvent. stackexchange.com The benzylic position of the methyl group is susceptible to oxidation, and the reaction proceeds if a hydrogen atom is attached to the benzylic carbon. masterorganicchemistry.com The process is believed to initiate with the abstraction of a benzylic hydrogen atom in a free-radical process. masterorganicchemistry.com

For a structurally similar compound, 2-fluoro-4-bromotoluene, oxidation to 4-bromo-2-fluorobenzoic acid has been achieved with high yield using a system of cobalt(II) acetate, sodium bromide, and AIBN in acetic acid under an oxygen atmosphere at elevated temperature and pressure. chemicalbook.com This suggests that similar conditions could be effectively applied to the oxidation of this compound to yield 4-bromo-2-(difluoromethyl)benzoic acid.

Table 1: Representative Conditions for the Oxidation of a Methyl Group on a Substituted Toluene (B28343)

| Oxidizing System | Substrate Example | Product | Yield | Reference |

| KMnO₄ | Alkylbenzene | Benzoic acid | High | masterorganicchemistry.com |

| Co(OAc)₂/NaBr/AIBN/O₂ | 2-fluoro-4-bromotoluene | 4-bromo-2-fluorobenzoic acid | 88% | chemicalbook.com |

The difluoromethyl (CF₂H) group has gained significant attention in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups. mdpi.comresearchgate.net While the introduction of the CF₂H group into molecules is a well-explored area, the direct derivatization of an existing aryl-CF₂H group is less common but holds synthetic potential.

The C-H bond in the difluoromethyl group is activated by the adjacent electron-withdrawing fluorine atoms, making it susceptible to radical abstraction. This allows for the generation of a difluoromethyl radical centered on the benzene ring, which can then participate in further reactions. Methodologies for direct C-H difluoromethylation of heterocycles often proceed through a radical-based mechanism, highlighting the accessibility of the CF₂H proton for abstraction. nih.gov

Furthermore, recent advances in photoredox catalysis have enabled a variety of transformations involving difluoromethyl radicals generated from different precursors. researchgate.net These methodologies could potentially be adapted for the functionalization of the difluoromethyl group in this compound, for instance, by engaging the initially formed radical in coupling reactions.

Radical Reactions and Their Synthetic Utility

The bromine atom and the difluoromethyl group in this compound provide handles for initiating radical reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbon-bromine (C-Br) bond in aryl bromides can undergo homolytic cleavage to generate an aryl radical and a bromine radical. This process can be initiated by heat or, more commonly, by ultraviolet (UV) light (photolysis). researchgate.netresearchgate.net The energy required for this bond scission is known as the bond dissociation energy (BDE). The homolytic cleavage of C-Br bonds is a fundamental step in many radical-mediated transformations. researchgate.net

The generation of aryl radicals from aryl halides is a cornerstone of modern synthetic chemistry, with numerous methods developed for this purpose, including those utilizing photoredox catalysis. researchgate.net Upon generation, the aryl radical derived from this compound can be trapped by various radical acceptors or participate in cyclization reactions, offering a pathway to complex molecular architectures. A metallaphotoredox approach has been successfully used for the difluoromethylation of a wide array of aryl bromides, proceeding through the generation of an aryl radical which then couples with a difluoromethyl radical source. princeton.edu

Table 2: General Methods for Aryl Radical Generation from Aryl Halides

| Method | Precursor | Intermediate | Utility | Reference |

| Photolysis (UV light) | Aryl Bromide | Aryl Radical | C-C and C-X bond formation | researchgate.netresearchgate.net |

| Photoredox Catalysis | Aryl Bromide | Aryl Radical | Cross-coupling reactions | researchgate.netprinceton.edu |

The difluoromethyl radical (•CF₂H) is a key intermediate in a variety of synthetic transformations. While it can be generated from numerous precursors, its formation from an existing aryl-CF₂H group involves the abstraction of the hydrogen atom. mdpi.comrsc.orgnih.gov Photocatalysis has emerged as a powerful tool for generating •CF₂H radicals from reagents like difluoroacetic anhydride (B1165640) under mild conditions. researchgate.net

Once generated, the difluoromethyl radical exhibits diverse reactivity. It can add to alkenes and other unsaturated systems, initiating radical chain reactions or participating in difunctionalization processes. acs.orgnih.gov For instance, visible-light-promoted radical cyclization of unactivated alkenes can be initiated by the addition of a •CF₂H radical generated from difluoroacetic acid. nih.gov

In the context of this compound, the generation of a difluoromethyl radical at the benzylic position would lead to a highly reactive intermediate. This radical could potentially undergo intramolecular cyclization if a suitable acceptor is present in the molecule, or it could be trapped by an external radical scavenger. The reactivity of the •CF₂H radical is influenced by its electronic properties; it is considered a nucleophilic radical, which dictates its preferred reaction partners. mdpi.com

Iv. Advanced Applications in Contemporary Chemical Research

4-Bromo-2-(difluoromethyl)-1-methylbenzene as a Versatile Synthetic Building Block

There is no specific information available in the reviewed literature detailing the use of this compound for the applications listed below. The versatility of a chemical building block is determined by its reactivity and the unique structural features it can introduce into a larger molecule. For a compound like this compound, its potential would theoretically stem from the reactivity of the bromine atom (e.g., in cross-coupling reactions) and the physicochemical properties imparted by the difluoromethyl and methyl groups on the benzene (B151609) ring. However, without specific research, any discussion remains speculative.

Rational Design of Complex Molecular Architectures

Synthesis of Scaffolds for Drug Discovery and Agrochemical Development

While the difluoromethyl group is a recognized pharmacophore in medicinal chemistry and agrochemical science due to its ability to act as a bioisostere of a hydroxyl group or a carbonyl group and to modulate metabolic stability and lipophilicity, no studies were found that utilize this compound as a starting material for the synthesis of drug or agrochemical scaffolds.

Contribution to Advanced Materials Research (e.g., polymers, coatings)

No literature could be located that documents the contribution of this compound to the field of advanced materials research, including the development of new polymers or coatings.

Development of New Chemical Methodologies Facilitated by its Structure

The unique electronic and steric properties of a molecule can sometimes facilitate the development of novel chemical reactions. However, there is no evidence to suggest that the structure of this compound has been instrumental in such advancements.

Exploration of Novel Catalytic Reactions

No publications were found that describe the use of this compound as a substrate, ligand, or catalyst in the exploration of novel catalytic reactions.

Green Chemistry and Sustainable Synthesis Approaches

There is no available information on the application of this compound in the context of green chemistry or the development of sustainable synthesis methods.

Flow Chemistry Applications in Brominated Difluoromethylated Systems

The integration of flow chemistry, or continuous-flow synthesis, into the production of brominated difluoromethylated aromatic compounds represents a significant advancement in modern chemical manufacturing. This technology offers substantial improvements in safety, efficiency, and scalability compared to traditional batch processing. researchgate.netnih.govresearchgate.net The inherent advantages of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents safely, are particularly beneficial for reactions involving bromination and difluoromethylation. chemistryviews.orgacs.orgacs.org

Flow chemistry's enhanced safety profile is a primary driver for its adoption in this field. acs.org Bromination often involves highly reactive and toxic reagents like molecular bromine, while difluoromethylation can utilize hazardous compounds or generate highly exothermic reactions. chemistryviews.orgnih.gov In a flow system, the small reactor volume means that only a minimal amount of hazardous material is present at any given time, drastically reducing the risk of runaway reactions or exposure. acs.orgnih.gov This is a significant advantage over batch reactors where large quantities of hazardous intermediates may accumulate.

Furthermore, the high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control that is often not possible in large-scale batch reactors. nih.govorganic-chemistry.org This level of control is crucial for optimizing reaction selectivity and minimizing the formation of unwanted byproducts, leading to higher purity products. organic-chemistry.org The ability to safely operate at elevated temperatures and pressures in flow reactors can also dramatically accelerate reaction rates. nih.gov

The application of photochemical methods within flow systems has proven to be a particularly powerful strategy for the synthesis of fluorinated and brominated compounds. researchgate.netorganic-chemistry.org Flow photochemistry benefits from uniform irradiation of the reaction mixture, which can be difficult to achieve in batch reactors, leading to shorter reaction times and fewer side products. acs.org For instance, a continuous-flow protocol for the light-induced bromination of benzylic compounds using N-bromosuccinimide (NBS) has been developed, offering a scalable and environmentally friendly alternative to traditional methods that often use toxic solvents. organic-chemistry.org This approach has demonstrated high selectivity and yields for a variety of substrates. organic-chemistry.org

While specific research focusing exclusively on the flow synthesis of this compound is not extensively detailed in the public domain, the principles and methodologies are well-established through studies on structurally similar molecules. For example, the visible-light-mediated intramolecular oxy-difluoromethylation of a para-bromo phenyl derivative has been successfully demonstrated in a continuous-flow system, achieving a 72% yield. nih.gov This highlights the feasibility of applying flow chemistry to complex molecules containing both bromine and difluoromethyl groups.

The scalability of these processes is another key advantage of flow chemistry. mit.edu Scaling up production in a flow system can often be achieved by simply extending the operation time of the reactor or by running multiple reactors in parallel ("numbering-up"), which is a more straightforward and predictable process than re-optimizing a reaction for a larger batch vessel. mit.edu This has been demonstrated in the synthesis of brominated products where multigram quantities were produced by extending the reactor operation time, with throughput rates reaching up to 180 mmol h⁻¹. organic-chemistry.org

The table below summarizes findings from research on flow chemistry applications relevant to the synthesis of brominated and difluoromethylated compounds.

| Reaction Type | Substrate Example | Reagents | Key Flow Conditions | Yield/Throughput | Reference |

| Benzylic Bromination | Substituted Toluenes | N-Bromosuccinimide (NBS), Acetonitrile | Visible light (CFL), FEP tubing reactor, Optimized temperature and residence time | High selectivity and yields; up to 180 mmol h⁻¹ throughput | organic-chemistry.org |

| Oxy-difluoromethylation | para-Bromo phenyl derivative | fac-Ir(ppy)₃ (photocatalyst), 2,6-lutidine, CH₃CN/CH₂Cl₂ | 8 W Blue LED (440 nm), 100 µL/min flow rate, 20 min residence time | 72% | nih.gov |

| Benzylic Fluorination | Various benzylic compounds | Selectfluor, Xanthone (photocatalyst) | Black-light irradiation, FEP tubing, Residence times < 30 min | Good to excellent isolated yields | acs.org |

The continued development of flow chemistry techniques, including the use of 3D-printed reactors and the integration of in-line purification and analysis, promises to further enhance the synthesis of complex molecules like this compound. nih.govmit.edu These advancements are paving the way for more sustainable, efficient, and safer chemical manufacturing processes.

Vi. Conclusion and Future Perspectives

Summary of Key Academic Contributions Pertaining to 4-Bromo-2-(difluoromethyl)-1-methylbenzene

This compound is a highly functionalized aromatic compound that has garnered attention in synthetic chemistry primarily as a versatile intermediate. Its academic contributions are rooted in its utility as a building block for the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research. The strategic placement of its three distinct functional groups—a bromine atom, a difluoromethyl group, and a methyl group—on the benzene (B151609) ring allows for a wide range of chemical modifications.

The bromine atom serves as a key reactive site, enabling a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the difluoromethyl group is of particular significance. It is recognized as a bioisostere of hydroxyl, thiol, or hydroxymethyl groups, and its incorporation into bioactive molecules can enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group, in turn, influences the electronic properties and steric environment of the aromatic ring, which can affect the regioselectivity of subsequent reactions.

Research involving structures similar to this compound highlights its role in the construction of novel molecular scaffolds. While specific studies focusing solely on this compound are not extensively detailed in publicly available literature, its application can be inferred from the broader context of difluoromethylated aromatic compounds in medicinal chemistry. These compounds are frequently employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

| Functional Group | Key Characteristics | Primary Synthetic Role | Potential Impact on Target Molecules |

|---|---|---|---|

| 4-Bromo | Excellent leaving group in cross-coupling reactions. | Enables Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. | Introduction of diverse substituents (aryl, alkyl, alkynyl, amino groups). |

| 2-(Difluoromethyl) | Lipophilic, metabolically stable, weak hydrogen bond donor. | Incorporation of a fluorine-containing moiety. | Enhanced pharmacokinetic and pharmacodynamic properties. |

| 1-Methyl | Electron-donating, influences steric hindrance. | Modulates reactivity and regioselectivity of the aromatic ring. | Fine-tuning of electronic and physical properties. |

Identification of Promising Unexplored Research Avenues

Despite its utility as a synthetic intermediate, several research avenues involving this compound remain largely unexplored. A deeper investigation into these areas could unveil novel applications and expand the compound's scientific impact.

One promising area is the development of novel, more efficient synthetic routes to this compound itself. While it is commercially available, advancements in catalytic difluoromethylation and regioselective bromination could lead to more cost-effective and environmentally benign production methods.

Furthermore, a systematic exploration of its reactivity profile is warranted. Detailed studies on the interplay of its functional groups in various reaction types, including electrophilic and nucleophilic aromatic substitutions, could provide valuable insights for synthetic chemists. This could lead to the discovery of new protecting group strategies or novel transformations.

The application of this compound in materials science is another underexplored domain. The unique electronic properties conferred by the difluoromethyl group could be harnessed in the design of novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Finally, there is potential for the discovery of inherent biological activity. While primarily used as a building block, the compound itself or its simple derivatives could exhibit interesting pharmacological properties. A screening campaign against various biological targets could yield unexpected and valuable results.

Broader Impact of Highly Functionalized Aromatics in Chemical Science

Highly functionalized aromatics, such as this compound, are of paramount importance in chemical science, with their impact spanning numerous disciplines. These molecules are the cornerstones of modern drug discovery and development. shreemlifesciences.comvandemark.com The ability to precisely modify the structure of an aromatic core allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. arborpharmchem.com

In the pharmaceutical industry, the introduction of specific functional groups can transform a simple aromatic compound into a potent therapeutic agent. vandemark.com For instance, the incorporation of fluorine-containing groups, like the difluoromethyl group, has become a prevalent strategy to enhance the efficacy and metabolic stability of drugs. jmu.edu

Beyond medicine, these compounds are integral to the development of advanced materials. The electronic and photophysical properties of aromatic systems can be tailored by the addition of functional groups, leading to the creation of innovative polymers, liquid crystals, and organic conductors. In agrochemical science, highly functionalized aromatics are crucial for the design of new pesticides and herbicides with improved potency and reduced environmental impact.

The continuous demand for novel, highly functionalized aromatics drives innovation in synthetic methodology. The development of new catalytic systems and reaction pathways for the selective functionalization of aromatic rings is a major focus of contemporary chemical research. This, in turn, expands the toolbox available to chemists for the construction of complex molecular architectures, fueling progress across the scientific landscape.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-(difluoromethyl)-1-methylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized toluene derivative. For example, bromination of 2-(difluoromethyl)-1-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in CCl₄ at 80°C achieves regioselective bromination at the para position . Alternative routes may use bromine (Br₂) in inert solvents like dichloromethane, though this requires strict temperature control (0–5°C) to avoid di-substitution byproducts . Key variables affecting yield include solvent polarity, brominating agent reactivity, and reaction time.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : NMR confirms the methyl (δ ~2.3 ppm) and difluoromethyl (δ ~5.8 ppm, ~55 Hz) groups. NMR distinguishes the CF₂ group (δ ~-110 to -115 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 208.96 (M) and fragments corresponding to Br loss .

- Contradictions : Discrepancies in integration ratios (e.g., aromatic protons) may arise from paramagnetic impurities; recrystallization or column chromatography (silica gel, hexane/EtOAc) is recommended for purification .

Advanced Research Questions

Q. How can computational methods optimize the regioselectivity of bromination in difluoromethyl-substituted aromatics?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict electron density distribution, identifying para as the most electrophilic position due to the electron-withdrawing effect of the CF₂ group. Transition state modeling further reveals that radical bromination (via NBS/AIBN) has a lower activation energy (~25 kJ/mol) compared to electrophilic bromination, favoring para substitution . Experimental validation using substituent-directed bromination (e.g., directing groups) aligns with computational predictions .

Q. What role does the difluoromethyl group play in modulating biological activity when this compound is used as a pharmaceutical intermediate?

- Methodological Answer : The CF₂ group enhances metabolic stability by resisting oxidative degradation (vs. CH₃) and improves binding affinity via polar interactions with hydrophobic enzyme pockets. For instance, in β-secretase (BACE1) inhibitors, the CF₂ group increases inhibitory potency (IC₅₀ ~50 nM) by forming van der Waals contacts with Val332 and Ile226 residues . Comparative studies with non-fluorinated analogs show a 3–5× reduction in activity, underscoring fluorine’s impact .

Q. How do solvent and storage conditions affect the stability of this compound, and what degradation pathways are observed?

- Methodological Answer :

- Stability : The compound is hygroscopic; storage under argon at 2–8°C in amber vials prevents hydrolysis of the C-Br bond. Solubility in DMSO (10 mM stock) is stable for ≤3 months at -20°C .

- Degradation Pathways : Accelerated aging studies (40°C/75% RH) reveal two primary degradation products:

- Hydrolysis : Formation of 2-(difluoromethyl)-1-methylphenol (via Br⁻ substitution by OH⁻).

- Oxidation : CF₂ group conversion to COOH under strong UV light, detectable via LC-MS (Δ m/z +16) .

Data Contradiction Analysis

Q. Why do reported yields for the bromination of 2-(difluoromethyl)-1-methylbenzene vary between 60–85% across studies?

- Methodological Answer : Variations arise from:

- Radical Initiator Purity : AIBN with >98% purity (vs. 95%) improves yields by 15% .

- Oxygen Sensitivity : Rigorous degassing (N₂ purge) prevents radical quenching, increasing yield to ≥80% .

- Byproduct Formation : Trace di-brominated products (e.g., 4,5-dibromo derivatives) reduce isolated yields; GC-MS monitoring and gradient elution chromatography mitigate this .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.